7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
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Overview
Description
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core structure with a trimethylsilyl-ethynyl substituent at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrido[3,2-b][1,4]oxazine core.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-[(Trimethylsilyl)ethynyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 7-Ethynyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- 7-Ethynyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Uniqueness
7-[(Trimethylsilyl)ethynyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N2O2Si |
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Molecular Weight |
246.34 g/mol |
IUPAC Name |
7-(2-trimethylsilylethynyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C12H14N2O2Si/c1-17(2,3)5-4-9-6-10-12(13-7-9)14-11(15)8-16-10/h6-7H,8H2,1-3H3,(H,13,14,15) |
InChI Key |
XKAKNMWNVCXGFI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(NC(=O)CO2)N=C1 |
Origin of Product |
United States |
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